Cas no 89221-20-5 (4-(1H-triazol-5-yl)aniline)
4-(1H-triazol-5-yl)aniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 4-(1H-1,2,3-triazol-4-yl)-
- 4-(1H-1,2,3-triazol-5-yl)Benzenamine
- 4-(2H-triazol-4-yl)aniline
- 4-(1H-triazol-5-yl)aniline
- 4-triazolyl-aniline
- 4-triazolylaniline
- AKOS004123490
- SCHEMBL1823584
- VMWYCRABJPLFCJ-UHFFFAOYSA-N
- FT-0709038
- CHEMBL194325
- 937691-76-4
- DTXSID90432497
- 4-(1H-1,2,3-Triazol-4-yl)aniline
- 4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE
- BDBM17458
- EN300-1601841
- 4-(1H-1,2,3-triazol-5-yl)aniline
- 89221-20-5
-
- Inchi: 1S/C8H8N4/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,9H2,(H,10,11,12)
- InChI Key: VMWYCRABJPLFCJ-UHFFFAOYSA-N
- SMILES: N1=C(C=NN1)C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 160.074896272g/mol
- Monoisotopic Mass: 160.074896272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 67.6Ų
4-(1H-triazol-5-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJD0035-100MG |
4-(1H-triazol-5-yl)aniline |
89221-20-5 | 95% | 100MG |
¥ 1,280.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJD0035-250MG |
4-(1H-triazol-5-yl)aniline |
89221-20-5 | 95% | 250MG |
¥ 2,052.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJD0035-500MG |
4-(1H-triazol-5-yl)aniline |
89221-20-5 | 95% | 500MG |
¥ 3,418.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJD0035-1G |
4-(1H-triazol-5-yl)aniline |
89221-20-5 | 95% | 1g |
¥ 5,121.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJD0035-5G |
4-(1H-triazol-5-yl)aniline |
89221-20-5 | 95% | 5g |
¥ 15,364.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJD0035-10G |
4-(1H-triazol-5-yl)aniline |
89221-20-5 | 95% | 10g |
¥ 25,608.00 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1573491-250mg |
4-(1H-1,2,3-triazol-5-yl)aniline |
89221-20-5 | 98% | 250mg |
¥7672.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1573491-500mg |
4-(1H-1,2,3-triazol-5-yl)aniline |
89221-20-5 | 98% | 500mg |
¥8184.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1573491-1g |
4-(1H-1,2,3-triazol-5-yl)aniline |
89221-20-5 | 98% | 1g |
¥11949.00 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJD0035-100mg |
4-(1H-triazol-5-yl)aniline |
89221-20-5 | 95% | 100mg |
¥1397.0 | 2024-04-16 |
4-(1H-triazol-5-yl)aniline Suppliers
4-(1H-triazol-5-yl)aniline Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 4-(1H-triazol-5-yl)aniline
Introduction to 4-(1H-triazol-5-yl)aniline (CAS No. 89221-20-5)
4-(1H-triazol-5-yl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 89221-20-5, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the triazole aniline class, characterized by its unique structural motif that combines a triazole ring with an aniline moiety. The synergistic interaction between these two functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 4-(1H-triazol-5-yl)aniline consists of a benzene ring substituted with an amino group at the para position and a 1H-triazole ring linked at the 5-position of the triazole. This arrangement not only influences its electronic distribution but also affects its reactivity and potential applications. The presence of the triazole ring introduces nitrogen atoms that can participate in hydrogen bonding and coordinate with metal ions, while the aniline group provides basicity and allows for further functionalization via electrophilic or nucleophilic substitution reactions.
In recent years, 4-(1H-triazol-5-yl)aniline has been extensively studied for its potential applications in pharmaceuticals, particularly as a precursor in the synthesis of novel therapeutic agents. The triazole moiety is well-known for its broad-spectrum antimicrobial and anti-inflammatory properties, while the aniline group enhances solubility and bioavailability. Researchers have explored its utility in developing inhibitors targeting various biological pathways, including kinases and enzymes involved in cancer metabolism.
One of the most compelling aspects of 4-(1H-triazol-5-yl)aniline is its role in medicinal chemistry as a scaffold for drug discovery. The compound's ability to undergo selective modifications at multiple sites allows chemists to fine-tune its pharmacological profile. For instance, studies have demonstrated its efficacy in designing small-molecule inhibitors that disrupt protein-protein interactions critical for disease progression. The versatility of this scaffold has led to several preclinical studies evaluating its potential as an anti-cancer agent, particularly in targeting tyrosine kinases overexpressed in certain tumor types.
Moreover, the chemical properties of 4-(1H-triazol-5-yl)aniline make it a promising candidate for materials science applications. Its ability to form stable complexes with transition metals has been exploited in catalysis and material design. For example, metal complexes derived from this compound have shown enhanced catalytic activity in oxidation reactions, which are pivotal in industrial processes such as polymerization and fine chemical synthesis. The integration of such complexes into functional materials has opened new avenues for developing advanced coatings and catalysts with tailored properties.
The synthesis of 4-(1H-triazol-5-yl)aniline typically involves multi-step organic transformations starting from readily available aromatic precursors. A common synthetic route includes the condensation of aniline derivatives with hydrazine hydrate to form hydrazobenzene intermediates, followed by cyclization with acetic anhydride or other activating agents to yield 1H-triazole derivatives. Subsequent coupling reactions between the triazole intermediate and halogenated anilines or other aromatic compounds provide access to 4-(1H-triazol-5-yl)aniline. Advances in synthetic methodologies have improved yields and purity, making large-scale production feasible for research and industrial applications.
The biological activity of 4-(1H-triazol-5-yl)aniline has been extensively evaluated through both computational modeling and experimental assays. Computational studies have predicted favorable binding interactions between this compound and target proteins, rationalizing its potential therapeutic effects. Experimental validation through high-throughput screening (HTS) has identified derivatives with enhanced potency against specific disease markers. These findings underscore the importance of 4-(1H-triazol-5-yl)aniline as a building block in drug discovery pipelines.
In conclusion, 4-(1H-triazol-5-yl)aniline (CAS No. 89221-20-5) represents a fascinating compound with diverse applications spanning pharmaceuticals and materials science. Its unique structural features enable versatile chemical modifications, making it indispensable in designing novel bioactive molecules and functional materials. As research continues to uncover new therapeutic targets and material innovations, the significance of this compound is expected to grow further, solidifying its role as a cornerstone in modern chemical research.
89221-20-5 (4-(1H-triazol-5-yl)aniline) Related Products
- 35222-80-1(1H-1,2,3-Triazole, 4-[4-(1,1-dimethylethyl)phenyl]-)
- 35222-81-2(1H-1,2,3-Triazole, 4-[1,1'-biphenyl]-4-yl-)
- 369363-70-2(5-(2-methylphenyl)-1H-1,2,3-Triazole)
- 56527-22-1(1H-1,2,3-Triazole, 4-(4-ethylphenyl)-)
- 55324-06-6(1H-1,2,3-Triazole, 4-methyl-5-phenyl-)
- 89220-94-0(Benzenamine, 4-(2-ethyl-2H-1,2,3-triazol-4-yl)-)
- 1680-44-0(5-phenyl-1H-triazole)
- 369363-60-0(3-(1H-1,2,3-triazol-5-yl)Benzenamine)
- 512197-97-6(2-chloro-4-(1H-1,2,3-triazol-5-yl)Benzenamine)
- 5301-96-2(1H-1,2,3-Triazole, 4-(4-methylphenyl)-)